

A Technical Guide to 3-Chloro-4-hydroxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-5-methyl-4-hydroxybenzonitrile

Cat. No.: B068557

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical compound **3-Chloro-5-methyl-4-hydroxybenzonitrile**, with a focus on its chemical identity, properties, and synthesis. Due to the limited availability of in-depth biological data for this specific molecule in publicly accessible literature, this guide also presents detailed experimental protocols for a structurally related compound, 3-chloro-4-hydroxybenzonitrile, to offer valuable comparative insights for researchers and drug development professionals.

Chemical Identity and Properties

The compound specified as **3-Chloro-5-methyl-4-hydroxybenzonitrile** is systematically named 3-chloro-4-hydroxy-5-methylbenzonitrile according to IUPAC nomenclature. It is a substituted aromatic compound containing a nitrile (-C≡N), a hydroxyl (-OH), a chloro (-Cl), and a methyl (-CH₃) group attached to a benzene ring.

Physicochemical Data:

A summary of the key physicochemical properties for 3-chloro-4-hydroxy-5-methylbenzonitrile is presented in the table below.

Property	Value	Source
CAS Number	173900-45-3	[1] [2] [3]
Molecular Formula	C ₈ H ₆ CINO	[1] [3]
Molecular Weight	167.59 g/mol	[1] [3]

Note: Further experimental data on properties such as melting point, boiling point, and solubility for 3-chloro-4-hydroxy-5-methylbenzonitrile are not readily available in the cited sources.

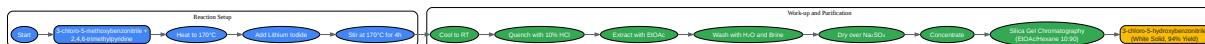
For the related compound, 3-chloro-5-hydroxybenzonitrile, the following properties are reported:

Property	Value	Source
CAS Number	473923-97-6	[4] [5]
Molecular Formula	C ₇ H ₄ CINO	[4] [6]
Molecular Weight	153.57 g/mol	[4] [6]
Appearance	White to Almost white powder to crystal	[5]
Purity	>95.0% (GC)	[5]
Melting Point	168.0 to 172.0 °C	[5]

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of 3-chloro-4-hydroxy-5-methylbenzonitrile were not found, a detailed methodology for the synthesis of the related compound, 3-chloro-5-hydroxybenzonitrile, is available. This process involves the demethylation of 3-chloro-5-methoxybenzonitrile.

Synthesis of 3-chloro-5-hydroxybenzonitrile from 3-chloro-5-methoxybenzonitrile:


Materials:

- 3-chloro-5-methoxybenzonitrile
- Lithium iodide (LiI)
- 2,4,6-trimethylpyridine (collidine)
- 10% aqueous Hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)
- Water
- Saturated brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel
- Hexane

Procedure:

- A 250 mL three-necked flask is charged with 3-chloro-5-methoxybenzonitrile (7.0 g, 41.766 mmol) and 2,4,6-trimethylpyridine (100 mL).[6]
- The reaction mixture is heated to 170 °C.
- Lithium iodide (16.76 g, 125.298 mmol) is added to the heated mixture.[6]
- The reaction is stirred at 170 °C for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[6]
- After the complete consumption of the starting material, the reaction mixture is cooled to room temperature.
- The reaction is quenched by the addition of 10% aqueous hydrochloric acid.[6]
- The mixture is then extracted with ethyl acetate.[6]

- The organic phase is washed sequentially with water and saturated brine, then dried over anhydrous sodium sulfate.[6]
- The solvent is removed under reduced pressure to yield a crude product.
- The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane (10:90, v/v) as the eluent.[6]
- This process yields 3-chloro-5-hydroxybenzonitrile as a white solid (6.0 g, 94% yield).[6]

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for 3-chloro-5-hydroxybenzonitrile.

Biological Activity and Signaling Pathways

There is a notable lack of specific information regarding the biological activity and associated signaling pathways for 3-chloro-4-hydroxy-5-methylbenzonitrile in the reviewed literature.

However, for the related compound, 3-chloro-5-hydroxybenzonitrile, it is recognized as a versatile intermediate in organic synthesis and medicinal chemistry.[7] It serves as a building block for pharmacologically active molecules. For instance, it has been utilized in the preparation of (3-cyanophenoxy)pyrazoles, which have been investigated as non-nucleoside HIV reverse transcriptase inhibitors.[7] Furthermore, derivatives of 3-chloro-5-hydroxybenzonitrile have shown potential biological activities, including:

- Antimicrobial activity: Cyclocondensation with β -ketoesters can yield quinoline derivatives with antimicrobial properties (MIC = 4 μ g/mL against *S. aureus*).[7]

- Anticancer activity: Reaction with 2-aminothiophenol can form benzoxazole scaffolds exhibiting anticancer activity ($IC_{50} = 8.2 \mu M$ in MCF-7 cells).[7]

Due to the absence of data, no signaling pathway diagrams for 3-chloro-4-hydroxy-5-methylbenzonitrile can be provided at this time.

Conclusion

3-chloro-4-hydroxy-5-methylbenzonitrile is a distinct chemical entity with limited available data regarding its biological effects and detailed experimental protocols. The information provided on the structurally similar compound, 3-chloro-5-hydroxybenzonitrile, offers a valuable reference point for researchers interested in the synthesis and potential applications of substituted hydroxybenzonitriles. Further investigation into the specific properties and biological activities of 3-chloro-4-hydroxy-5-methylbenzonitrile is warranted to fully elucidate its potential in scientific and drug development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 173900-45-3 | 3-CHLORO-5-METHYL-4-HYDROXYBENZONITRILE [chemindex.com]
- 2. 3-CHLORO-5-METHYL-4-HYDROXYBENZONITRILE | 173900-45-3 [chemicalbook.com]
- 3. 173900-45-3 | 3-CHLORO-5-METHYL-4-HYDROXYBENZONITRILE [chemindex.com]
- 4. 3-Chloro-5-hydroxybenzonitrile | C7H4ClNO | CID 21949878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Chloro-5-hydroxybenzonitrile | 473923-97-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. 3-chloro-5-hydroxy-benzonitrile synthesis - chemicalbook [chemicalbook.com]
- 7. 3-Chloro-5-hydroxybenzonitrile | 473923-97-6 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to 3-Chloro-4-hydroxy-5-methylbenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b068557#iupac-name-for-3-chloro-5-methyl-4-hydroxybenzonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com